Docosyl 2-ethylhexanoate
Description
Docosyl 2-ethylhexanoate is a long-chain ester derived from 2-ethylhexanoic acid and docosanol (a 22-carbon alcohol). The 2-ethylhexanoate moiety introduces branching at the second carbon of the hexanoate chain, while the docosyl group (C22H45) contributes to its hydrophobicity and high molecular weight. The estimated molecular formula is C30H60O2, with a molecular weight of approximately 452.8 g/mol. Such esters are typically used in lubricants, plasticizers, or polymer additives due to their thermal stability and low volatility .
Properties
CAS No. |
97467-67-9 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
docosyl 2-ethylhexanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-32-30(31)29(6-3)27-8-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
IVVSKQQLKMIDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl 2-ethylhexanoate can be synthesized through the esterification reaction between docosanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase (e.g., Novozym 435), in an organic solvent like n-hexane . The reaction conditions include maintaining a specific temperature and stirring rate to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction parameters are optimized to achieve high yields and cost-effectiveness. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Docosyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The ester group in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Docosyl 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: It is employed in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of docosyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes. The ester group in this compound can undergo hydrolysis, releasing docosanol and 2-ethylhexanoic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Docosyl Hexanoate
Docosyl hexanoate (C28H56O2, MW: 424.74 g/mol) shares a similar structure but lacks the 2-ethyl branching. Key differences include:
- Branching Effects: The linear hexanoate chain in docosyl hexanoate results in higher crystallinity and melting point compared to the branched 2-ethylhexanoate derivative.
- Applications: Both compounds may serve as lubricants, but the branching in docosyl 2-ethylhexanoate likely enhances solubility in nonpolar matrices, making it more suitable for polymer plasticization .
| Property | Docosyl Hexanoate | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C28H56O2 | C30H60O2 |
| Molecular Weight (g/mol) | 424.74 | ~452.8 |
| Branching | None | 2-ethyl group on hexanoate chain |
Metal 2-Ethylhexanoates: Cerium and Tin Derivatives
Cerium(III) 2-ethylhexanoate (C24H45CeO6) and stannous 2-ethylhexanoate (Sn(C8H15O2)2) are metal salts with distinct applications:
- Cerium(III) 2-Ethylhexanoate: Used in catalysis and corrosion inhibition. Its rare-earth properties enhance reactivity in oxidation reactions .
- Stannous 2-Ethylhexanoate: A catalyst for polyurethane foams and silicones, leveraging tin’s electrophilic character to accelerate polymerization .
| Property | Cerium(III) 2-Ethylhexanoate | Stannous 2-Ethylhexanoate | This compound (Inferred) |
|---|---|---|---|
| Primary Use | Catalysis, corrosion inhibition | Polymerization catalyst | Plasticizer, lubricant |
| State at Room Temp. | Solid | Liquid or low-melting solid | Solid (high melting point) |
| Reactivity | High (rare-earth metal) | Moderate (tin-based) | Low (non-reactive ester) |
Esters of 2-Ethylhexanoic Acid: 2-Ethylhexyl 2-Ethylhexanoate
2-Ethylhexyl 2-ethylhexanoate (CAS RN: 7425-14-1) is a smaller ester with a 2-ethylhexyl group. Key comparisons include:
- Molecular Weight: ~256.4 g/mol, significantly lower than this compound, leading to higher volatility.
- Applications : Used in cosmetics and coatings, whereas docosyl derivatives are suited for high-temperature applications due to their stability .
| Property | 2-Ethylhexyl 2-Ethylhexanoate | This compound (Inferred) |
|---|---|---|
| Molecular Weight | ~256.4 g/mol | ~452.8 g/mol |
| Volatility | High | Low |
| Typical Use | Cosmetics, coatings | Polymers, lubricants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
